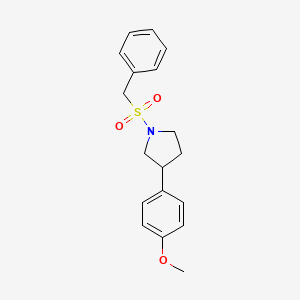

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are involved in many biological processes and are substructures of many pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the sulfonyl group might increase its acidity, while the methoxy group might influence its reactivity .Scientific Research Applications

Green Methodologies

Research has identified a 'green' alternative methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides. This method, representing an eco-friendly alternative to conventional systems, shows the potential for broad applications in organic synthesis and drug development (Prasad et al., 2005).

Anti-inflammatory and Analgesic Activities

Studies on pyrrolo[1,2-a]pyrrole derivatives have shown significant anti-inflammatory and analgesic activities. The compounds synthesized, including 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, exhibited high potency in mouse models and minimal gastrointestinal side effects, indicating their therapeutic potential (Muchowski et al., 1985).

Synthesis of Heterocyclic Systems

Research has focused on the preparation of polyfunctionally substituted pyridine systems, highlighting a methodology for the synthesis of diverse heterocyclic compounds. This approach underscores the utility of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine derivatives in constructing complex molecular architectures (Elkholy et al., 2000).

Synthesis of Pyrrolidines with Potential Biological Activity

The synthesis of new pyrrolidines containing various functional groups, such as sulfonyl and iminosulfonyl, by 1,3-dipolar cycloaddition reactions, has been demonstrated. This research opens pathways for the development of novel compounds with potential biological activities (Markitanov et al., 2016).

Molecular Structure and Conformation Studies

The structural and conformational analyses of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, investigated for its potential as an antineoplastic agent, shed light on its molecular geometry and interactions. Such studies are crucial for understanding the bioactive conformation of drug candidates (Banerjee et al., 2002).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-benzylsulfonyl-3-(4-methoxyphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-22-18-9-7-16(8-10-18)17-11-12-19(13-17)23(20,21)14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZQHFSWHZBGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)

![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)

![N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2536918.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)